REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3][CH2:2]1.C(N(CC)C(C)C)(C)C.Br[CH2:19][CH2:20][NH:21][S:22]([CH3:25])(=[O:24])=[O:23]>C(#N)C>[OH:8][CH2:7][CH:4]1[CH2:5][CH2:6][N:1]([CH2:19][CH2:20][NH:21][S:22]([CH3:25])(=[O:24])=[O:23])[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
BrCCNS(=O)(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a gum
|
Type
|
CUSTOM
|
Details
|
This was purified by FCC
|
Type
|
WASH
|
Details
|
eluting with System A (75:8:1)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CCN(CC1)CCNS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |